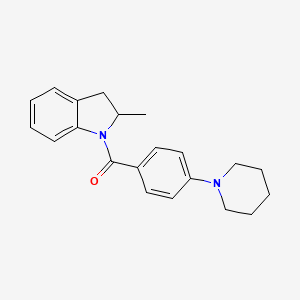![molecular formula C15H13N3O B7464450 2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MOA-728 or TAK-285 and is a small-molecule inhibitor of human epidermal growth factor receptor 2 (HER2).
Applications De Recherche Scientifique
MOA-728 has been extensively studied for its potential applications in cancer research. HER2 is a protein that is overexpressed in certain types of cancer, including breast, ovarian, and gastric cancers. Inhibition of HER2 has been shown to be an effective treatment strategy for these cancers. MOA-728 has been demonstrated to be a potent inhibitor of HER2, and has shown promising results in preclinical studies.
Mécanisme D'action
MOA-728 acts as a competitive inhibitor of the ATP-binding site of the HER2 protein. By binding to this site, MOA-728 prevents the activation of HER2 and downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
Inhibition of HER2 by MOA-728 has been shown to have a number of biochemical and physiological effects. In cancer cells, MOA-728 has been demonstrated to induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce tumor growth. In addition, MOA-728 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MOA-728 is its specificity for HER2. This allows researchers to selectively target HER2-overexpressing cancer cells, while minimizing damage to healthy cells. However, one limitation of MOA-728 is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on MOA-728. One area of interest is the development of more potent and selective HER2 inhibitors, which may have improved efficacy and reduced toxicity compared to MOA-728. Another potential direction is the investigation of the use of MOA-728 in combination with other cancer treatments, such as immunotherapy or targeted therapy. Finally, there is also interest in exploring the use of MOA-728 in other diseases that are associated with HER2 overexpression, such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of MOA-728 involves the reaction of 3-methylbenzenediazonium tetrafluoroborate with 2-amino-5-nitrobenzonitrile in the presence of a palladium catalyst. The reaction proceeds through the formation of an arylpalladium intermediate, which then reacts with the nitro group of the benzonitrile to form the oxadiazole ring. The resulting compound is then reduced to give the final product, MOA-728.
Propriétés
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWXKQFDUVSATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)
![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)

![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
